Rapid and Complete Tryptic Release
In a head-to-head comparison of three candidate signature peptides for rhGAA quantification, VTSEGAGLQLQK achieved complete release after only 20 minutes of trypsin digestion, whereas the N-terminal peptide YEVPLETPR required over 6 hours to reach plateau [1]. This difference in release kinetics is attributed to the presence of an RR dibasic motif preceding YEVPLETPR, which is known to cause missed cleavages and poor digestion reproducibility [1]. The rapid and complete release of VTSEGAGLQLQK minimizes digestion time, reduces sample preparation variability, and supports high-throughput LC-MS/MS workflows.
| Evidence Dimension | Time to complete tryptic release |
|---|---|
| Target Compound Data | Complete release at 20 minutes |
| Comparator Or Baseline | YEVPLETPR peptide: >6 hours to reach plateau |
| Quantified Difference | ≥18-fold faster release kinetics |
| Conditions | In-solution trypsin digestion at 37°C, 900 rpm, 50 mM ammonium bicarbonate pH 8.2, 0.05% Tween-20, 200 μg/mL trypsin |
Why This Matters
Faster and more reproducible digestion reduces assay variability and increases sample throughput for large-scale clinical studies.
- [1] Bronsema, K. J., Bischoff, R., Pijnappel, W. W. M. P., van der Ploeg, A. T., & van de Merbel, N. C. (2015). Absolute Quantification of the Total and Antidrug Antibody-Bound Concentrations of Recombinant Human α-Glucosidase in Human Plasma Using Protein G Extraction and LC-MS/MS. Analytical Chemistry, 87(8), 4394–4401. View Source
